(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile
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Overview
Description
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is an organic compound characterized by the presence of a methoxyphenyl group, a sulfonyl group, a morpholino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with morpholine to form 4-methoxyphenylsulfonyl morpholine. This intermediate is subsequently reacted with acrylonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-((4-methoxyphenyl)sulfonyl)-3-morpholinoethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile involves its interaction with specific molecular targets. It is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by modifying cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of Nrf2. This activation results in the upregulation of antioxidant and detoxifying enzymes, providing protection against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Vinyl sulfonate compounds: These compounds also activate the Nrf2 pathway and exhibit similar antioxidant and anti-inflammatory properties.
Sulfonyl urea derivatives: Known for their use in diabetes treatment, these compounds share the sulfonyl functional group but differ in their overall structure and specific applications.
Uniqueness
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to activate the Nrf2 pathway makes it particularly valuable in research focused on oxidative stress and inflammation.
Properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)sulfonyl-3-morpholin-4-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)14(10-15)11-16-6-8-20-9-7-16/h2-5,11H,6-9H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALZYCKRMLFE-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCOCC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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